5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-3-10-4-7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQVACOBUXVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridine-4-carboxylic acid hydrazide with acetic anhydride, leading to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Coupling Products: New biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluoropyridine and oxadiazole rings can impart desirable biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would vary based on the specific biological activity being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Fluorinated vs. Non-Fluorinated Pyridyl Derivatives
- 5-(4-Pyridyl)-1,2,4-oxadiazole derivatives (e.g., compounds 1a and 1b in ) lack the fluorine atom on the pyridine ring.
- 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole () replaces the pyridine ring with a bromophenyl group. Bromine’s bulkiness and lower electronegativity compared to fluorine may reduce binding precision in sterically constrained environments .
Methyl Substitution Position
- Isomers such as 2-methyl- and 5-methyl-1,2,4-oxadiazole () exhibit lower muscarinic receptor affinity than the 3-methyl analog, highlighting the critical role of substituent positioning in pharmacophore optimization .
Anticancer Activity
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A, ) demonstrates anti-breast cancer activity but poses cardiotoxicity risks. The fluoropyridinyl group in the target compound may offer improved selectivity due to fluorine’s ability to modulate metabolism and reduce off-target interactions .
- 1,3,4-Oxadiazole derivatives () with pyrazolopyridine moieties show radical scavenging activity.
Antifungal and Antimicrobial Activity
- 5-(2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxymethyl)-3-methyl-1,2,4-oxadiazole () contains a bulky phenoxymethyl substituent, which may enhance membrane penetration but reduce solubility.
Stability and Reactivity
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on various studies, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom and an oxadiazole moiety, which is known for its ability to interact with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The following table summarizes key findings from different studies:
The compound has shown effectiveness in inducing apoptosis in cancer cells through various pathways, including the inhibition of growth factor receptors such as EGFR and Src kinases. These pathways are crucial for tumor growth and metastasis.
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and survival in cancer cells.
- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is essential for eliminating malignant cells.
- Cytokine Modulation : The compound reduces the levels of pro-inflammatory cytokines such as IL-6, contributing to its anti-inflammatory properties alongside its anticancer effects.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Study on Prostate Cancer : A study evaluated the effects of this compound on PC-3 prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.67 µM, with enhanced apoptosis observed through flow cytometry analysis.
- Colon Cancer Evaluation : In another investigation involving HCT-116 colon cancer cells, the compound exhibited an IC50 value of 0.80 µM. Molecular docking studies revealed strong binding affinity to EGFR and Src kinases, confirming its role as a potential therapeutic agent against colorectal cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-(3-Fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole and its derivatives?
- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole as a precursor. For example, Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce fluoropyridyl groups. Chloromethyl intermediates (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) are also critical for functionalization, as described in the synthesis of analogous triazole and oxadiazole derivatives . Purification typically involves flash chromatography (e.g., hexanes/EtOAc gradients) to isolate the target compound.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and structural integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in the characterization of similar oxadiazole derivatives . Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds in the oxadiazole ring . Elemental analysis ensures stoichiometric consistency.
Q. What are common impurities or byproducts encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., chloromethyl precursors) and regioisomers arising from incomplete fluoropyridyl substitution. Byproducts can be minimized by optimizing reaction conditions (e.g., temperature, catalyst loading) and using excess fluoropyridyl reagents. Chromatographic purification and recrystallization are effective for isolation .
Advanced Research Questions
Q. How do computational methods like density-functional theory (DFT) aid in predicting the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functionals) can model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO), dipole moments, and charge distribution. These insights guide predictions of reactivity, such as susceptibility to nucleophilic attack at the oxadiazole ring or fluoropyridyl group. Thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error) ensures reliable modeling for drug design or material science applications .
Q. What metabolic pathways are observed for the 3-methyl-1,2,4-oxadiazole moiety in in vitro studies?
- Methodological Answer : In vitro metabolism studies using liver microsomes and hepatocytes reveal two primary pathways: (1) hydroxylation of the methyl group on the oxadiazole ring and (2) oxidative cleavage of the oxadiazole ring. LC-MS and tandem MS are critical for metabolite identification, while NMR confirms structural modifications. Interspecies comparisons (e.g., rat vs. human) show conserved metabolic profiles, suggesting broad relevance for preclinical studies .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer : Challenges include weak diffraction due to flexible fluoropyridyl groups and disorder in crystal packing. Single-crystal X-ray diffraction using SHELX software (SHELXL/SHELXS) resolves these issues by refining hydrogen bonding networks and thermal displacement parameters. For example, weak C–H···N/F interactions stabilize the crystal lattice, forming 2D sheet structures. Data collection with a Bruker SMART diffractometer and absorption corrections (e.g., SADABS) enhance accuracy .
Q. How can derivatives of this compound be designed to improve metabolic stability?
- Methodological Answer : Structural modifications can block metabolic hotspots:
- Methyl group substitution : Replace the 3-methyl group with bulkier alkyl chains to sterically hinder hydroxylation.
- Oxadiazole ring stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring cleavage susceptibility.
- Fluoropyridyl optimization : Modify fluorine positioning to alter electronic effects and metabolic liability.
In vitro hepatocyte assays and LC-MS metabolite profiling validate these strategies .
Q. What role do coupling reactions play in synthesizing complex derivatives of this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of diverse aryl/heteroaryl groups at the fluoropyridyl position. For example, coupling 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole with a boronic acid derivative yields biaryl derivatives. Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) improves yield and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
